molecular formula C12H9ClN2O2S B3368487 N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 21278-72-8

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B3368487
CAS RN: 21278-72-8
M. Wt: 280.73 g/mol
InChI Key: JGIDYFPIKZAFRZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, also known as CFT, is a synthetic compound that has been used in various scientific research applications. CFT is a member of the thiazole family, which is a group of compounds that contain a nitrogen atom and a sulfur atom in the same ring. CFT has been studied for its potential applications in drug design, cancer research, and other areas of scientific research.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied for their crystal structures and molecular interactions. For instance, a study revealed that the chlorophenyl ring in such compounds is oriented at a specific angle with respect to the thiazole ring, leading to the formation of molecular chains through C—H⋯O intermolecular interactions (Saravanan et al., 2016).

Antibacterial Activity

  • Some derivatives of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated for their antibacterial activity. Certain compounds have shown moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Non-Linear Optical Activity

  • Research on benzothiazolinone acetamide analogs, including derivatives of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, has been conducted to explore their non-linear optical (NLO) activity. These compounds have potential applications in photonic devices like optical switches and modulators (Mary et al., 2020).

α-Glucosidase Inhibitory Activity

  • Certain acetamide derivatives, including those related to N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been synthesized and shown to inhibit α-glucosidase enzyme, indicating potential for managing diabetes (Koppireddi et al., 2014).

Anticancer Activity

  • Some derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines, showing considerable activity against specific cancer types (Yurttaş et al., 2015).

Analgesic and Anti-Inflammatory Activity

  • Novel diphenylamine derivatives of these compounds have been synthesized and evaluated for analgesic and anti-inflammatory activities. Some derivatives have shown promising results, suggesting potential for pain and inflammation management (Kumar et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIDYFPIKZAFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

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